molecular formula C19H15BrN2O4 B3941911 (5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-1-(2,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione

(5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-1-(2,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B3941911
M. Wt: 415.2 g/mol
InChI Key: GHNZWCFYKZLDTK-MDWZMJQESA-N
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Description

(5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-1-(2,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated hydroxyphenyl group and a diazinane trione core, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-1-(2,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the bromination of a hydroxyphenyl precursor, followed by a condensation reaction with a diazinane trione derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-1-(2,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The brominated hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to remove the bromine atom, yielding a hydroxyphenyl derivative.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized phenyl derivatives.

Scientific Research Applications

(5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-1-(2,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-1-(2,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The brominated hydroxyphenyl group can interact with enzymes or receptors, modulating their activity. The diazinane trione core may also play a role in stabilizing the compound’s interactions with its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-1-(2,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione is unique due to its combination of a brominated hydroxyphenyl group and a diazinane trione core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-1-(2,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O4/c1-10-3-5-15(11(2)7-10)22-18(25)13(17(24)21-19(22)26)8-12-4-6-16(23)14(20)9-12/h3-9,23H,1-2H3,(H,21,24,26)/b13-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNZWCFYKZLDTK-MDWZMJQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)Br)C(=O)NC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)Br)/C(=O)NC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-1-(2,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 2
(5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-1-(2,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 3
(5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-1-(2,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 4
(5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-1-(2,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 5
(5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-1-(2,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 6
Reactant of Route 6
(5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-1-(2,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione

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